molecular formula C16H24N2 B8290944 4-Tert-butyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline

4-Tert-butyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline

Cat. No.: B8290944
M. Wt: 244.37 g/mol
InChI Key: SPWBMAFXGMTTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tert-butyl-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)aniline is a useful research compound. Its molecular formula is C16H24N2 and its molecular weight is 244.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

4-tert-butyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)aniline

InChI

InChI=1S/C16H24N2/c1-16(2,3)15-6-5-13(17)11-14(15)12-7-9-18(4)10-8-12/h5-7,11H,8-10,17H2,1-4H3

InChI Key

SPWBMAFXGMTTIB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)C2=CCN(CC2)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium (2.1 g, 7.8 mmol, Step C) was added to a 100 mL round-bottom flask and dissolved in a 10% H2O/EtOH mixture. To the flask iron dust (1.31 g, 23.4 mmol) and NH4Cl (460 mg, 8.6 mmol) were added. The flask was placed in a 100° C. sand bath and heated to reflux. After 2 h the solution was cooled to RT and filtered through a pad of Celite®. The resulting solution was concentrated in vacuo to a yellow solid and re-dissolved in MeOH (20 mL, anhydrous). The solution was cooled to 0° C. by placing it in an ice bath and slowly adding NaBH4 (450 mg, 11.7 mmol). After addition of the NaBH4, the solution was cooled to RT and stirred for 30 min. The solvent was concentrated in vacuo and the solid was re-dissolved in CH2Cl2 and filtered. The solution was again concentrated in vacuo to afford an amorphous clear yellow solid. MS (ES+): 245.2 (M+H)+. Calc'd for C16H24N2: 244.19.
Name
4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
H2O EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
460 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.31 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium (2.1 g, 7.8 mmol) (Step C) was added to a 100 mL round-bottom flask and dissolved in a 10% H2O/EtOH mixture. Iron dust (1.31 g, 23.4 mmol, 3 eq) and NH4Cl (460 mg, 8.6 mmol, 1.1 eq) were added. The flask was heated to reflux. After 2 h, the solution was cooled to RT and filtered through a pad of Celite®. The resulting solution was stripped down to a yellow solid and redissolved in MeOH (20 mL, anhydrous). The solution was cooled to 0° C. and slowly adding NaBH4 (450 mg, 11.7 mmol, 1.5 eq). The solution was cooled to RT and stirred for 30 min. The solvent was stripped-off under vacuum and the solid was redissolved in CH2Cl2 and filtered. The solution was concentrated in vacuo to afford an amorphous clear yellow solid. MS (ES+): 245.2 (M+H)+
Name
4-(2-tert-Butyl-5-nitrophenyl)-1-methylpyridinium
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
450 mg
Type
reactant
Reaction Step Two
Name
H2O EtOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
460 mg
Type
reactant
Reaction Step Five
Name
Quantity
1.31 g
Type
catalyst
Reaction Step Five

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